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Cat. No.: B4133342 Get Quote

Topic: Experimental Protocols for Investigating the CD47 Signaling Pathway For: Researchers,

scientists, and drug development professionals.

Introduction
CD47 is a transmembrane protein ubiquitously expressed on the surface of various cells.[1][2]

[3] It functions as a crucial "don't eat me" signal by interacting with the signal-regulatory protein

alpha (SIRPα) on phagocytic cells like macrophages, thereby inhibiting phagocytosis.[1] Many

cancer cells overexpress CD47 to evade the immune system, making it a prominent target in

cancer immunotherapy.[3][4][5] These application notes provide detailed protocols for the

culture of a relevant cancer cell line, UM-SCC-47, and key experimental procedures to study

the CD47 signaling pathway.

Cell Line Characteristics: UM-SCC-47
The UM-SCC-47 cell line is a valuable in vitro model for studying head and neck squamous cell

carcinoma (HNSCC), a cancer type where CD47 is often implicated.[6][7]
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Characteristic Description Source

Cell Type Squamous Carcinoma [6]

Origin
Primary tumor of the lateral

tongue
[6]

HPV Status
Positive for HPV-16 (15-18

integrated copies)
[6][7][8]

Doubling Time Approximately 2.2 days [8]

Morphology Epithelial-like [9]

Experimental Protocols
Cell Culture of UM-SCC-47
This protocol outlines the standard procedure for culturing the UM-SCC-47 cell line.

Materials:

UM-SCC-47 cells (e.g., Merck Millipore, SCC071)[6]

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

T75 tissue culture flasks

Humidified incubator (37°C, 5% CO2)

Procedure:
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Thawing Cells:

Rapidly thaw the cryovial of UM-SCC-47 cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

Centrifuge at 300 x g for 3 minutes.[7]

Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh, pre-warmed

complete growth medium.[7]

Transfer the cell suspension to a T75 flask.

Incubate at 37°C in a humidified incubator with 5% CO2.[7]

Subculturing:

When cells reach 80-90% confluency, aspirate the medium.

Wash the cell monolayer once with 5-10 mL of sterile PBS.

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells

detach.

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a cell count and assess viability.

Plate the cells at the desired density (a typical split ratio is 1:3 to 1:6) in new flasks with

fresh complete growth medium.[7]

Exchange with fresh medium every two to three days.[7]

Analysis of CD47 Surface Expression by Flow
Cytometry
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This protocol details the steps to quantify the expression of CD47 on the cell surface.

Materials:

Single-cell suspension of UM-SCC-47 cells

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)[10]

Fluorochrome-conjugated anti-human CD47 antibody

Isotype control antibody

5 mL polystyrene tubes or 96-well round-bottom plates

Flow cytometer

Procedure:

Harvest and wash the cells, ensuring a single-cell suspension.[10]

Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[11]

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube or well.[11]

Add the primary antibody (anti-CD47 or isotype control) at the manufacturer's recommended

concentration.

Incubate on ice for 30 minutes in the dark.[10][12]

Wash the cells twice by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5

minutes at 4°C.[11][13]

Resuspend the cell pellet in 300-500 µL of staining buffer for analysis.[11]

Analyze the samples on a flow cytometer.

In Vitro Phagocytosis Assay
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This assay measures the ability of macrophages to phagocytose cancer cells and is a key

method for evaluating the efficacy of CD47-blocking therapies.

Materials:

UM-SCC-47 target cells

Macrophage cell line (e.g., J774A.1) or primary human macrophages

Fluorescent dye for labeling target cells (e.g., Calcein-AM)

CD47-blocking antibody or a soluble SIRPα decoy receptor[5]

Control IgG antibody

96-well plate

Fluorescence microscope or plate reader

Procedure:

Prepare Macrophages: Plate macrophages in a 96-well plate and allow them to adhere

overnight.

Label Target Cells:

Harvest UM-SCC-47 cells and wash them with PBS.

Resuspend the cells in PBS containing a fluorescent dye (e.g., Calcein-AM) according to

the manufacturer's instructions.

Incubate for 30 minutes at 37°C.

Wash the labeled cells three times with PBS to remove excess dye.

Co-culture and Phagocytosis:

Resuspend the labeled target cells in the appropriate culture medium.
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Add the CD47-blocking antibody or control IgG to the labeled target cells and incubate for

30 minutes.

Add the antibody-treated target cells to the macrophage-containing wells at a suitable

effector-to-target ratio (e.g., 1:4).

Co-culture the cells for 2-4 hours at 37°C.

Quantification:

Gently wash the wells with PBS to remove non-phagocytosed target cells.

Analyze the plate using a fluorescence microscope to visualize phagocytosis or a

fluorescence plate reader to quantify the remaining fluorescence (representing engulfed

cells).

The phagocytic index can be calculated as the percentage of macrophages that have

engulfed at least one target cell.

Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to

CD47.
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Caption: The CD47-SIRPα "don't eat me" signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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